4-Bromo-2-chloropyridine-6-acetic acid
Description
Significance of Pyridine (B92270) Scaffolds in Modern Organic Synthesis
The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a fundamental structural motif in chemistry. nih.govnih.gov As an isostere of benzene (B151609), it serves as a crucial precursor for a vast array of pharmaceuticals and agrochemicals. nih.govresearchgate.net The presence of the nitrogen atom imparts unique properties to the ring, influencing its reactivity and making it a key component in numerous applications, from solvents and reagents to ligands in organometallic catalysis. nih.gov
The significance of the pyridine scaffold is underscored by its prevalence in nature and medicine. It is found in essential biomolecules such as vitamins (niacin and pyridoxine) and coenzymes like nicotinamide (B372718) adenine (B156593) dinucleotide (NAD), which is central to metabolic redox reactions. nih.govtandfonline.com Furthermore, over 7,000 existing drug molecules incorporate the pyridine nucleus, and it is a privileged structure in a wide range of FDA-approved therapeutics targeting diverse diseases. nih.govresearchgate.netrsc.org Its ability to improve water solubility and its versatile chemical handles make it an enduringly popular and effective scaffold in drug design and discovery. nih.gov
Strategic Role of Halogenated Pyridine Derivatives as Synthetic Precursors
The introduction of halogen atoms (such as chlorine and bromine) onto the pyridine ring dramatically enhances its utility as a synthetic intermediate. Halopyridines are key building blocks for pharmaceuticals and agrochemicals, prized for their role in carbon-carbon and carbon-heteroatom bond-forming reactions. acs.org The halogens act as excellent leaving groups, particularly in transition metal-catalyzed cross-coupling reactions, which are foundational methods in modern organic synthesis. nih.govrsc.org
The positions of the halogen atoms on the pyridine ring are crucial, as they dictate the regioselectivity of subsequent reactions. For example, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), typically at the C-2 and C-4 positions. nih.govacs.org Palladium-catalyzed reactions like the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings frequently employ halogenated pyridines to construct complex molecular frameworks by selectively forming new bonds at the site of halogenation. nih.govnih.gov This strategic functionalization allows chemists to assemble intricate structures from simpler, readily available halogenated pyridine precursors.
Overview of 4-Bromo-2-chloropyridine-6-acetic acid in Contemporary Chemical Research
Within the diverse family of halogenated pyridines, this compound is a highly functionalized and specialized building block. Its structure is notable for containing two different halogen atoms at distinct positions (a bromine at C-4 and a chlorine at C-2) and a carboxymethyl group (-CH₂COOH) at C-6. This trifunctional arrangement offers multiple reaction sites, providing chemists with significant synthetic flexibility.
The differential reactivity of the C-Br and C-Cl bonds in cross-coupling reactions allows for sequential, site-selective modifications. This makes the compound a valuable precursor for creating complex, highly substituted pyridine derivatives. While specific, publicly documented research on this exact molecule is specialized, its structure is indicative of its role as an intermediate in the synthesis of high-value compounds, likely in the fields of pharmaceutical or materials science discovery. The carboxylic acid moiety provides an additional handle for forming amides, esters, or for use as an anchoring group.
Below is a table detailing some of the key chemical properties of this compound.
| Property | Value |
| CAS Number | 1260762-36-9 |
| Molecular Formula | C₇H₅BrClNO₂ |
| Molecular Weight | 250.48 g/mol |
| IUPAC Name | (4-bromo-2-chloropyridin-6-yl)acetic acid |
| Canonical SMILES | C1=C(C=C(N=C1Cl)CC(=O)O)Br |
Structure
3D Structure
Properties
Molecular Formula |
C7H5BrClNO2 |
|---|---|
Molecular Weight |
250.48 g/mol |
IUPAC Name |
2-(4-bromo-6-chloropyridin-2-yl)acetic acid |
InChI |
InChI=1S/C7H5BrClNO2/c8-4-1-5(3-7(11)12)10-6(9)2-4/h1-2H,3H2,(H,11,12) |
InChI Key |
CXRLKELFFYWSCX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1CC(=O)O)Cl)Br |
Origin of Product |
United States |
Reactivity and Derivatization Chemistry of 4 Bromo 2 Chloropyridine 6 Acetic Acid
Reactivity at the Halogen Substituents on the Pyridine (B92270) Ring
The pyridine ring in 4-bromo-2-chloropyridine-6-acetic acid is electron-deficient, which influences the reactivity of its halogen substituents. The positions of the halogens (2 and 4) are activated towards nucleophilic substitution.
The bromine atom at the 4-position and the chlorine atom at the 2-position are both susceptible to nucleophilic displacement. Generally, in dihalopyridines, the halogen at the 4-position is more reactive towards nucleophilic attack than the halogen at the 2-position. This is due to the better stabilization of the Meisenheimer-like intermediate formed during the attack at the 4-position. Consequently, reactions with nucleophiles such as amines are expected to proceed with initial substitution at the 4-position. For instance, 4-chloropyridine (B1293800) readily reacts with primary and secondary amines to yield substituted 4-aminopyridines. researchgate.net
Palladium-catalyzed amination reactions, such as the Buchwald-Hartwig amination, are powerful methods for forming C-N bonds. In the case of this compound, the greater reactivity of aryl bromides compared to aryl chlorides in these catalytic cycles suggests that selective amination at the 4-position is feasible. organic-chemistry.orgacs.orgnih.govsemanticscholar.org By carefully selecting the palladium catalyst, ligand, and reaction conditions, it is possible to achieve high selectivity for the monoarylated product at the C-4 position. organic-chemistry.orgacs.orgsemanticscholar.org
Table 1: Predicted Nucleophilic Displacement Reactions
| Reaction Type | Reagent/Catalyst | Predicted Product |
|---|---|---|
| Amination | Primary/Secondary Amine | 4-Amino-2-chloropyridine-6-acetic acid derivative |
The formation of organometallic reagents from this compound would likely involve the more reactive C-Br bond. However, the presence of the acidic proton of the carboxylic acid group complicates this transformation, as it would be readily deprotonated by the highly basic organometallic reagent. leah4sci.com Therefore, protection of the carboxylic acid group, for instance as an ester, would be a necessary prerequisite.
Once the carboxylic acid is protected, the C-Br bond can be converted into an organometallic species. For example, reaction with magnesium metal would yield a Grignard reagent. wikipedia.org Alternatively, lithium-halogen exchange with an organolithium reagent like n-butyllithium would form the corresponding organolithium species. These organopyridine reagents are potent nucleophiles and can react with a wide array of electrophiles to introduce new carbon-carbon or carbon-heteroatom bonds. researchgate.net A recent development has shown that purple light can promote the coupling of bromopyridines with Grignard reagents via a single electron transfer (SET) mechanism, offering a transition-metal-free alternative for C-C bond formation. organic-chemistry.org
Table 2: Predicted Organometallic Reactions (with prior protection of the carboxylic acid)
| Reaction Type | Reagent | Intermediate | Subsequent Reaction with Electrophile (E+) | Final Product (after deprotection) |
|---|---|---|---|---|
| Grignard Formation | Mg | 4-Magnesiobromo-2-chloropyridine-6-acetic acid ester | R-CHO | 4-(1-Hydroxyalkyl)-2-chloropyridine-6-acetic acid |
Dihalopyridines are known to undergo a "halogen dance" reaction, which is a base-catalyzed intramolecular rearrangement of halogen atoms. wikipedia.orgwhiterose.ac.uk This reaction is typically initiated by deprotonation at a position ortho to a halogen using a strong base like lithium diisopropylamide (LDA), followed by a series of halogen-metal exchange steps that result in the migration of a halogen to a different position on the ring. nih.govresearchgate.netclockss.org
For this compound (with the acid group protected), treatment with LDA could potentially lead to a halogen dance, resulting in isomeric dihalopyridine derivatives. The outcome of the reaction is influenced by factors such as the nature of the base, temperature, and the specific halogen substituents. wikipedia.org This rearrangement offers a pathway to substituted pyridines that are not easily accessible through other synthetic routes. whiterose.ac.ukclockss.org
Reactivity of the Carboxylic Acid Group
The carboxylic acid functionality at the 6-position of the pyridine ring exhibits typical reactivity for this functional group, allowing for a range of derivatization reactions.
The carboxylic acid group can be readily converted to its corresponding esters and amides through standard synthetic protocols. Esterification can be achieved by reacting the acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or by forming a strong acid salt of the pyridine carboxylic acid ester which then acts as the catalyst. google.com
Amidation can be accomplished by first activating the carboxylic acid, for example, by converting it to an acid chloride using a reagent like thionyl chloride or oxalyl chloride, followed by reaction with a primary or secondary amine. ncert.nic.innih.gov Direct coupling of the carboxylic acid with an amine using coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) is also a common and effective method.
Table 3: Esterification and Amidation Reactions
| Reaction Type | Reagents | Product |
|---|---|---|
| Esterification | Alcohol (R-OH), Acid catalyst | This compound ester |
The carboxylic acid group can be reduced to the corresponding primary alcohol or, under controlled conditions, to the aldehyde. Borane (B79455) reagents, such as borane-tetrahydrofuran (B86392) complex (BH3·THF) or pyridine-borane complex, are commonly used for the reduction of carboxylic acids to alcohols. andersondevelopment.comacs.org These reagents are generally selective for carboxylic acids in the presence of other functional groups like esters.
The reduction to an aldehyde is more challenging as aldehydes are more easily reduced than carboxylic acids. However, this transformation can be achieved by first converting the carboxylic acid to a derivative that is more readily reduced to the aldehyde stage, such as a Weinreb amide or by using specific reducing agents under carefully controlled conditions. For example, the reduction of aldehydes and ketones can be achieved with an N-heterocyclic carbene borane and acetic acid. beilstein-journals.org
Table 4: Reduction Reactions of the Carboxylic Acid Group
| Reaction Type | Reagent | Product |
|---|---|---|
| Reduction to Alcohol | Borane-THF complex (BH3·THF) | (4-Bromo-2-chloropyridin-6-yl)ethanol |
Reactions Involving the Pyridine Nitrogen
The lone pair of electrons on the pyridine nitrogen atom is a key site for chemical reactivity, allowing for reactions such as protonation and alkylation. In the context of synthetic transformations, the oxidation of the nitrogen to an N-oxide is a particularly valuable reaction.
The nitrogen atom in the pyridine ring can be oxidized to form a pyridine N-oxide. This transformation is significant as it alters the electronic properties of the pyridine ring, often facilitating subsequent functionalization reactions that are otherwise difficult to achieve. The N-oxide group acts as an electron-donating group through resonance, thereby activating the C2 and C4 positions for electrophilic substitution, while also being a good leaving group after modification.
A variety of oxidizing agents have been employed for the N-oxidation of pyridine and its derivatives. arkat-usa.org Common reagents include hydrogen peroxide in acetic acid (H₂O₂/AcOH), m-chloroperoxybenzoic acid (m-CPBA), and Caro's acid. arkat-usa.org More modern and selective methods may utilize reagents like dimethyldioxirane (B1199080) (DMD) or methyltrioxorhenium (MTO) as a catalyst with H₂O₂. arkat-usa.org For halopyridines specifically, a process using peracetic acid generated in-situ from hydrogen peroxide and acetic acid in the presence of catalysts like maleic anhydride (B1165640) has been described for the efficient synthesis of 2-chloro- and 2-bromopyridine-N-oxides. google.com
The formation of the N-oxide of this compound would be a strategic step to enable further derivatization. For instance, the N-oxide can be used to introduce a nitro group at the 4-position, which can then be displaced by other nucleophiles. researchgate.net This strategy allows for the selective functionalization of the pyridine ring.
| Oxidizing Agent/System | Typical Conditions | Reference |
| Hydrogen Peroxide / Acetic Acid | Heat | arkat-usa.org |
| m-Chloroperoxybenzoic Acid (m-CPBA) | Inert solvent, e.g., CH₂Cl₂ | arkat-usa.org |
| Dimethyldioxirane (DMD) | Acetone | arkat-usa.org |
| H₂O₂ / Methyltrioxorhenium (MTO) | Catalytic MTO | arkat-usa.org |
| Peracetic acid (in-situ) | H₂O₂/AcOH, maleic anhydride | google.com |
Site-Selective Functionalization and Orthogonal Reactivity of Polysubstituted Pyridines
The presence of multiple distinct substituents on the pyridine ring of this compound—a bromo group, a chloro group, and an acetic acid moiety—presents both a challenge and an opportunity for site-selective functionalization. The positions on the pyridine ring (C2, C3, C4, C5, C6) are electronically and sterically non-equivalent, allowing for the potential of regioselective reactions.
Orthogonal reactivity, where one functional group can be reacted selectively in the presence of others, is a key strategy. For instance, the different halogen atoms (bromo and chloro) at positions 4 and 2, respectively, can be selectively functionalized. Palladium-catalyzed cross-coupling reactions, for example, can often be tuned to react preferentially with a C-Br bond over a C-Cl bond.
Furthermore, strategies to control the regioselectivity of reactions on the pyridine ring itself have been developed. One such approach involves the use of blocking groups. For example, a removable blocking group can be used to direct Minisci-type radical alkylations specifically to the C4 position of the pyridine ring. nih.gov Another powerful strategy involves the initial N-oxidation of the pyridine, which, as mentioned, alters the reactivity of the ring positions and can be used to direct subsequent substitutions. researchgate.net For instance, the synthesis of 4-bromo-2,6-bis(2-pyridyl)pyridine has been achieved through a sequence involving N-oxidation, nitration at the 4-position, and subsequent replacement of the nitro group with a bromo group. researchgate.net
Radical Reactions and Photochemical Transformations
The halogen substituents on this compound make it a suitable substrate for radical and photochemical reactions. The C-Br and C-Cl bonds can be homolytically cleaved under appropriate conditions to generate pyridyl radicals.
Photoredox catalysis has emerged as a powerful tool for the generation of pyridyl radicals from halopyridines. nih.gov In this process, a photocatalyst, upon excitation by visible light, can induce a single-electron reduction of the halopyridine, leading to the formation of a pyridyl radical. This radical can then engage in a variety of bond-forming reactions, such as addition to olefins in an anti-Markovnikov fashion. nih.gov The reactivity of the pyridyl radical can be influenced by the reaction solvent; for example, in trifluoroethanol (TFE), the pyridyl radical can exhibit electrophilic character, while in aqueous DMSO, it can behave as a nucleophile. nih.gov This solvent-dependent polarity reversal allows for tunable reactivity.
The Minisci reaction is a classical method for the alkylation of electron-deficient heterocycles via a radical mechanism. nih.gov While traditional Minisci reactions can sometimes lead to mixtures of regioisomers, modern variants offer improved regioselectivity. nih.gov For a molecule like this compound, such radical-based C-H functionalization methods could potentially be employed for further substitution on the pyridine ring, provided that selectivity can be controlled.
| Solvent | Proposed Character of Pyridyl Radical | Reactivity with Olefins | Reference |
| Trifluoroethanol (TFE) | Electrophilic | Addition to electron-rich/neutral olefins | nih.gov |
| DMSO/H₂O | Nucleophilic | Addition to electron-poor olefins | nih.gov |
Applications of 4 Bromo 2 Chloropyridine 6 Acetic Acid As a Synthetic Intermediate
Building Block for Complex Heterocyclic Structures
The structure of 4-Bromo-2-chloropyridine-6-acetic acid is inherently suited for the construction of elaborate heterocyclic frameworks. The pyridine (B92270) core is a common motif in medicinal chemistry, and the attached functional groups serve as handles for further molecular assembly. The differential reactivity of the C-Br and C-Cl bonds allows for selective, sequential cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig reactions. This enables the controlled introduction of various substituents at specific positions. Simultaneously, the acetic acid group can undergo standard carboxylic acid reactions, including amidation or esterification, or it can be used as a key element in cyclization reactions to form fused ring systems, such as lactams.
Precursor for Diversified Organic Molecules
The compound serves as an excellent starting point for creating libraries of diverse organic molecules. By systematically and selectively reacting each functional group, a wide array of derivatives can be generated from this single precursor. For instance, the bromine atom can be targeted first in a cross-coupling reaction, followed by a different coupling reaction at the chlorine site, and finally, the carboxylic acid can be converted into an amide or ester. This stepwise functionalization is a powerful strategy in discovery chemistry for generating a multitude of structurally related compounds for biological screening. This approach is analogous to synthetic strategies where substituted phenylacetic acids are alkylated and then subjected to cyclization to produce a variety of derivatives. acs.org
Utility in the Construction of Bioactive Scaffolds and Ligands
The scaffold of a halogenated heteroaromatic ring linked to an acetic acid side chain is particularly useful in the design of bioactive molecules and ligands for biological targets. Research into novel positive allosteric modulators (PAMs) for the GABAA receptor, a key target in the treatment of epilepsy, illustrates this utility. acs.org In these studies, structurally related building blocks, such as substituted acetic acids, are used to synthesize complex isoindolin-1-one (B1195906) derivatives that exhibit potent antiepileptic efficacy. acs.orgacs.org
The synthesis of these bioactive molecules often involves an intramolecular cyclization, such as a Friedel–Crafts acylation, to form the core scaffold. acs.org The halogen atoms on the aromatic ring are not merely passive components; they are crucial for modulating the electronic properties of the molecule and can form specific interactions, such as halogen bonds, within the protein's binding pocket. Furthermore, these positions allow for the introduction of other groups to fine-tune the molecule's activity, selectivity, and pharmacokinetic properties.
Research Findings on GABAA Receptor Modulators Derived from Related Scaffolds
| Compound Type | Substitution | Target Subtype | Activity (EC50) | Efficacy (Emax) |
|---|---|---|---|---|
| Phenyl Substituted Derivative | 4-Fluorophenyl | α1β2γ2 | 0.16 μM | 10.20-fold |
| Phenyl Substituted Derivative | 4-Fluorophenyl | α2β2γ2 | 0.11 μM | 9.60-fold |
| Dichlorophenyl Ring Variant | Fluorine Introduction | α1β2γ2 | 0.04 - 0.07 μM | ~17.68-fold |
| Dichlorophenyl Ring Variant | Fluorine Introduction | α2β2γ2 | 0.07 - 0.22 μM | Not specified |
| Dichlorophenyl Ring Variant | Methyl Replacement | α1β2γ2 | 0.05 - 0.22 μM | 5.60 - 6.78-fold |
This table summarizes structure-activity relationship (SAR) data for isoindolin-1-one derivatives, demonstrating how modifications to a core scaffold, similar to what could be derived from this compound, impact biological activity. acs.org
Spectroscopic and Chromatographic Characterization Methodologies in Research of 4 Bromo 2 Chloropyridine 6 Acetic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds.
¹H NMR: In the ¹H NMR spectrum of 4-Bromo-2-chloropyridine-6-acetic acid, one would expect to observe distinct signals corresponding to the protons on the pyridine (B92270) ring and the methylene (B1212753) protons of the acetic acid group. The chemical shifts (δ) of the two aromatic protons would be influenced by the electron-withdrawing effects of the chloro, bromo, and carboxylic acid substituents. The integration of these signals would confirm the number of protons in each unique chemical environment. Furthermore, the methylene protons of the acetic acid side chain would likely appear as a singlet, and its chemical shift would be indicative of its proximity to the aromatic ring.
¹³C NMR: The ¹³C NMR spectrum would provide information on the carbon framework of the molecule. Distinct signals would be expected for each of the six carbon atoms of the pyridine ring and the two carbons of the acetic acid moiety (the methylene carbon and the carbonyl carbon). The chemical shifts of the ring carbons would be significantly affected by the attached halogen and substituent groups.
Specific, experimentally determined ¹H and ¹³C NMR data for this compound are not available in the searched literature.
Mass Spectrometry (MS) Techniques (e.g., High-Resolution ESI-MS)
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.
High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS): This technique would be used to determine the accurate mass of the molecular ion of this compound. The high resolution allows for the calculation of the elemental formula, confirming the presence of bromine and chlorine atoms through their characteristic isotopic patterns. The fragmentation pattern observed in the mass spectrum could also provide structural information by showing the loss of specific functional groups, such as the carboxylic acid group.
Detailed high-resolution mass spectrometry data for this compound could not be located in the available research.
Vibrational Spectroscopy (e.g., FTIR) and Electronic Spectroscopy (e.g., UV-Vis)
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in a molecule. The FTIR spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O (carbonyl) stretch, C-Cl bond vibrations, C-Br bond vibrations, and various aromatic C-C and C-H stretching and bending vibrations of the pyridine ring.
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems like the pyridine ring. The spectrum would show one or more absorption maxima (λmax) corresponding to the electronic transitions within the substituted aromatic system.
Specific FTIR and UV-Vis spectral data for this compound are not documented in the searched scientific literature.
Advanced Chromatographic Separations (e.g., HPLC, UPLC, GC)
Chromatographic techniques are crucial for the separation, purification, and purity assessment of chemical compounds.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): HPLC and UPLC are the primary methods for determining the purity of non-volatile compounds like this compound. A suitable reversed-phase method would likely be developed using a C18 column with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. The retention time of the compound would be a key identifier, and the peak area would be proportional to its concentration, allowing for quantification and purity assessment.
Gas Chromatography (GC): For GC analysis, the carboxylic acid group of this compound would likely require derivatization to a more volatile ester form to prevent decomposition in the hot injector port. GC would be useful for assessing the purity of the derivatized product.
While general HPLC methods for related compounds like bromoacetic and chloroacetic acids exist sielc.com, specific HPLC, UPLC, or GC methods and chromatograms for this compound are not described in the available literature.
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography (TLC) is a simple, rapid, and effective technique for monitoring the progress of chemical reactions and for the initial screening of purification conditions. In the synthesis of this compound, TLC would be used to track the consumption of starting materials and the formation of the product. By comparing the retention factor (Rf) of the spots on the TLC plate corresponding to the starting materials and the reaction mixture, a chemist can determine the extent of the reaction. Different solvent systems (mobile phases) would be tested to achieve optimal separation of the components.
Specific TLC conditions and Rf values for this compound are not available in the public domain.
Mechanistic and Theoretical Investigations on 4 Bromo 2 Chloropyridine 6 Acetic Acid
Elucidation of Reaction Mechanisms
The synthesis and reactivity of polysubstituted pyridine (B92270) derivatives such as 4-Bromo-2-chloropyridine-6-acetic acid are governed by the electronic properties of the pyridine ring and the nature of its substituents. The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom, which influences its reactivity towards both electrophiles and nucleophiles. imperial.ac.uknumberanalytics.com The presence of two halogen atoms, bromine and chlorine, further modifies the electron distribution and reactivity of the ring.
The synthesis of related 4-bromo-6-chloropyridine-2-carboxylic acid has been reported, providing insight into potential reaction mechanisms. patsnap.com One approach involves a two-step substitution reaction starting from 2,4-dihydroxy-6-methylpyridine. patsnap.com The initial step is a bromination reaction, followed by a chlorination reaction. patsnap.com The final step to obtain the acetic acid derivative would involve the conversion of the methyl group at position 6 to a carboxylic acid, a common transformation in organic synthesis.
The reactivity of halopyridines in nucleophilic aromatic substitution (SNAr) reactions is a key aspect of their chemistry. The rate of these reactions is influenced by the nature of the halogen and the nucleophile. sci-hub.se For instance, in reactions with certain sulfur nucleophiles, the reactivity of 2-halopyridines follows the order I > Br > Cl > F, suggesting that the breaking of the carbon-halogen bond is the rate-determining step. sci-hub.se Conversely, with some oxygen nucleophiles, the order is F > Cl > Br > I, indicating that the initial attack of the nucleophile is the rate-determining step, which is facilitated by the high electronegativity of fluorine. sci-hub.se These principles would apply to the reactions of this compound, where the chlorine at the 2-position and the bromine at the 4-position are potential leaving groups in SNAr reactions.
Computational studies have been employed to elucidate the mechanisms of complex reactions involving pyridine rings, such as ring-opening reactions. For example, density functional theory (DFT) calculations have been used to unravel the multi-step mechanism of pyridine ring-opening in metal complexes, which involves steps like C-C bond formation, deprotonation, and C-N bond cleavage. nih.gov Similar computational approaches could be applied to understand the detailed reaction pathways for the synthesis and transformations of this compound.
A plausible synthetic route to pyridylacetic acid derivatives involves a three-component reaction using Meldrum's acid derivatives. nih.gov This approach utilizes the dual reactivity of Meldrum's acid, first as a nucleophile and then as an electrophile, to construct the substituted pyridylacetic acid framework. nih.gov This method offers a versatile strategy for accessing a variety of pyridylacetic acid derivatives.
Structure-Activity Relationship (SAR) Studies on Pyridine Derivatives
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. For pyridine derivatives, SAR studies have provided valuable insights for the design of new therapeutic agents. nih.govnih.govnih.gov The pyridine ring is a common scaffold in many FDA-approved drugs due to its ability to form hydrogen bonds and its favorable physicochemical properties. nih.govnih.gov
The nature and position of substituents on the pyridine ring play a significant role in determining the biological activity. For example, in a series of pyrazolopyridine derivatives investigated as inhibitors of enterovirus replication, the substituents at various positions of the pyridine ring had a profound impact on antiviral activity. acs.org It was found that an isopropyl group at the N1 position and a thiophenyl-2-yl group at the C6 position were optimal for high selectivity. acs.org Furthermore, the C4 position was identified as a key site for modification to improve antiviral potency. acs.org
In the context of anticancer activity, SAR studies on pyridine derivatives have shown that the presence of certain functional groups can enhance antiproliferative effects. The inclusion of methoxy (B1213986) (-OMe), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2) groups has been found to increase activity against various cancer cell lines. nih.govnih.gov Conversely, the presence of halogen atoms or bulky groups on the pyridine ring has been associated with lower antiproliferative activity in some studies. nih.govnih.gov
The following table summarizes the effect of different substituents on the biological activity of pyridine derivatives based on published SAR studies.
| Substituent | Position | Effect on Biological Activity | Reference |
| Isopropyl | N1 | Increased selectivity in antiviral activity | acs.org |
| Thiophenyl-2-yl | C6 | Increased selectivity in antiviral activity | acs.org |
| N-aryl groups | C4 | Improved antiviral activity | acs.org |
| -OMe, -OH, -C=O, -NH2 | Various | Enhanced antiproliferative activity | nih.govnih.gov |
| Halogens, bulky groups | Various | Decreased antiproliferative activity | nih.govnih.gov |
| 2-chloro | Benzene (B151609) ring attached to isoindolin-1-one (B1195906) | Critical for potency as GABAA receptor modulators | acs.org |
For this compound, the presence of two halogen atoms, a bromine at the 4-position and a chlorine at the 2-position, would be expected to significantly influence its biological profile. Based on general SAR trends, these halogen substituents might confer specific activities, but could also potentially reduce efficacy in certain contexts, such as antiproliferative action. nih.govnih.gov The acetic acid group at the 6-position introduces a carboxylic acid functionality, which can participate in hydrogen bonding and ionic interactions, further modulating the molecule's interaction with biological targets. nih.gov
Computational Chemistry Approaches to Understanding Reactivity and Electronic Effects
Computational chemistry provides powerful tools for investigating the reactivity and electronic properties of molecules like this compound. researchgate.net Methods such as Density Functional Theory (DFT) are widely used to calculate various molecular descriptors that help in understanding and predicting chemical behavior. researchgate.nettandfonline.com
The electronic properties of pyridine derivatives are heavily influenced by the nitrogen atom in the ring, which draws electron density towards itself, making the carbon framework electron-deficient. imperial.ac.uk This inherent electronic nature, combined with the inductive and resonance effects of substituents, dictates the molecule's reactivity. For this compound, the electron-withdrawing nature of the bromine and chlorine atoms would further decrease the electron density on the pyridine ring.
Key parameters calculated through computational methods include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). gkyj-aes-20963246.comresearchgate.net The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is an indicator of the molecule's chemical reactivity and stability. tjnpr.org A smaller energy gap generally implies higher reactivity.
Theoretical studies on pyridine derivatives have shown how substitutions affect these electronic parameters. For instance, the introduction of nitrogen atoms into a benzene ring to form pyridine and other diazines leads to a decrease in the energy gap, which can enhance electronic properties. researchgate.net Similarly, the addition of various substituents to a pyridine ring will alter its electronic landscape.
The following table presents key quantum chemical parameters that are typically calculated to understand the reactivity and electronic effects in pyridine derivatives.
| Parameter | Description | Significance |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Relates to the ability to donate electrons (nucleophilicity) |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the ability to accept electrons (electrophilicity) |
| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | Indicator of chemical reactivity and stability |
| Chemical Potential (µ) | Negative of electronegativity | Describes the tendency of electrons to escape from the system |
| Global Hardness (η) | Resistance to change in electron distribution | A measure of the molecule's stability |
| Global Softness (S) | Reciprocal of global hardness | A measure of the molecule's polarizability |
| Electrophilicity Index (ω) | A measure of the energy lowering of a system when it accepts electrons | Quantifies the electrophilic character of a molecule |
For this compound, computational analysis would likely reveal a relatively low LUMO energy due to the presence of the electron-withdrawing halogen atoms and the pyridine nitrogen, indicating a susceptibility to nucleophilic attack. The calculated electrostatic potential map would show regions of positive and negative potential, highlighting the most likely sites for electrophilic and nucleophilic reactions. nih.govnih.gov Such computational insights are invaluable for rationalizing observed reactivity and for designing new molecules with desired properties.
Future Directions and Emerging Research Avenues for 4 Bromo 2 Chloropyridine 6 Acetic Acid
Development of Novel and Sustainable Synthetic Routes
While the synthesis of pyridine (B92270) derivatives is well-established, future research will likely focus on developing more sustainable and efficient methods for the preparation of 4-Bromo-2-chloropyridine-6-acetic acid and its precursors. Traditional multi-step syntheses often involve harsh reagents and generate significant waste. Emerging research avenues aim to address these limitations.
Furthermore, the principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds. This includes the use of greener solvents, catalysts, and energy sources. For instance, the thermo-catalytic conversion of biomass-derived feedstocks like glycerol (B35011) with ammonia (B1221849) over zeolite catalysts has been shown to produce pyridines, representing a significant long-term opportunity for sustainable production. researchgate.net While direct application to this specific substituted pyridine is a distant goal, it highlights the trend towards renewable feedstocks in heterocycle synthesis.
Future synthetic strategies will also likely focus on late-stage functionalization, where the key substituents are introduced at the end of the synthesis. This approach is highly valuable for creating libraries of related compounds for screening purposes.
Exploration of Advanced Catalytic Methods for Functionalization
The two distinct halogen atoms on the pyridine ring of this compound are prime targets for advanced catalytic functionalization. The differential reactivity of the C-Br and C-Cl bonds allows for selective, stepwise modifications using modern cross-coupling reactions.
Palladium- and nickel-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. nih.govacs.org The C-Br bond is generally more reactive than the C-Cl bond in such reactions, enabling selective functionalization at the 4-position. Subsequent coupling at the 2-position can then be achieved under more forcing conditions or by using a different catalytic system. This selective functionalization allows for the controlled introduction of a wide variety of substituents.
Future research will likely focus on employing a broader range of catalytic methods, including:
Photoredox Catalysis: Visible-light-induced catalysis offers a mild and efficient way to forge new bonds. acs.org These methods can be used for various transformations, including C-H functionalization and cross-coupling reactions, under ambient temperature and pressure.
Dual Catalysis: Combining two different types of catalysts can enable novel transformations that are not possible with a single catalyst. For example, the combination of a transition metal catalyst with an organocatalyst could allow for the direct asymmetric functionalization of the acetic acid side chain.
C-H Activation: Direct functionalization of the C-H bonds on the pyridine ring is a highly atom-economical approach to creating new derivatives. nih.govrsc.org While the existing substituents on this compound direct reactivity, methods for activating the C-H bond at the 3- or 5-position could open up new avenues for derivatization. Research into regioselective C-H functionalization of highly substituted pyridines is an active area of investigation. rsc.org
The table below illustrates potential catalytic transformations that could be explored for the functionalization of the this compound scaffold.
| Reaction Type | Position | Catalyst System (Example) | Potential New Substituent | Reference |
| Suzuki Coupling | 4 (C-Br) | Pd(PPh₃)₄, Na₂CO₃ | Aryl, Heteroaryl | mdpi.com |
| Sonogashira Coupling | 4 (C-Br) | PdCl₂(PPh₃)₂, CuI, Et₃N | Alkynyl | mdpi.com |
| Buchwald-Hartwig Amination | 4 (C-Br) | Pd₂(dba)₃, BINAP, NaOtBu | Amines (primary, secondary) | acs.org |
| Nickel-Catalyzed Alkylation | 2 (C-Cl) | Ni(cod)₂, Bathophenanthroline | Alkyl groups | nih.gov |
| C-H Arylation | 3 or 5 | Pd(OAc)₂, Ligand | Aryl | nih.govrsc.org |
Expansion of Derivatization Capabilities for Diverse Chemical Libraries
The true value of this compound as a scaffold lies in its potential for creating large and diverse chemical libraries for biological screening. The three distinct functional handles—the bromo group, the chloro group, and the carboxylic acid—can be independently or sequentially modified to generate a vast array of new chemical entities.
Future research in this area will focus on:
Combinatorial Chemistry: Utilizing the differential reactivity of the C-Br and C-Cl bonds in combination with a variety of coupling partners will allow for the rapid generation of libraries with diverse substituents on the pyridine core.
Solid-Phase Synthesis: Attaching the molecule to a solid support, for example, via the carboxylic acid group, would facilitate the synthesis and purification of a large number of derivatives. nih.gov This approach is particularly well-suited for high-throughput synthesis and screening.
Functionalization of the Acetic Acid Side Chain: The carboxylic acid can be converted into a wide range of other functional groups, such as amides, esters, and ketones. This will allow for the introduction of additional diversity and the fine-tuning of the physicochemical properties of the final compounds. For instance, coupling with a diverse set of amines to form amides is a common strategy in medicinal chemistry to explore interactions with biological targets.
The following table outlines potential derivatization pathways for each functional group of this compound.
| Functional Group | Reaction | Reagents (Example) | Resulting Moiety |
| 4-Bromo | Suzuki Coupling | Arylboronic acid, Pd catalyst | Aryl group at C4 |
| 2-Chloro | Nucleophilic Aromatic Substitution | Amine, Base | Amino group at C2 |
| 6-Acetic Acid | Amide Coupling | Amine, EDC, HOBt | Amide at C6 |
| 6-Acetic Acid | Esterification | Alcohol, Acid catalyst | Ester at C6 |
| 6-Acetic Acid | Reduction | LiAlH₄ | 2-(Hydroxyethyl) group at C6 |
Integration into New Chemical Biology and Materials Science Paradigms
The unique structural features of this compound and its derivatives make them attractive candidates for applications in chemical biology and materials science.
In chemical biology , this scaffold could be used to develop:
Chemical Probes: By incorporating reporter tags (e.g., fluorescent dyes, biotin) through functionalization of one of the positions, derivatives of this compound could be used to study biological processes or to identify the protein targets of bioactive molecules.
Covalent Inhibitors: The reactive chloro or bromo substituents could be tuned to act as electrophilic warheads for the covalent modification of specific amino acid residues in a protein target. This is a powerful strategy for developing highly potent and selective inhibitors.
PROTACs and Molecular Glues: The scaffold could serve as a core building block for the design of Proteolysis Targeting Chimeras (PROTACs) or molecular glues, which are emerging therapeutic modalities that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins.
In materials science , the rigid, planar nature of the pyridine ring and the potential for extensive derivatization make this scaffold interesting for the development of:
Organic Electronics: Polysubstituted pyridines can be used as building blocks for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs). The electronic properties of the material can be tuned by the choice of substituents on the pyridine ring.
Coordination Polymers and Metal-Organic Frameworks (MOFs): The nitrogen atom of the pyridine ring and the carboxylic acid group can coordinate to metal ions to form extended network structures. These materials have applications in gas storage, catalysis, and sensing. The bromo and chloro substituents could also participate in halogen bonding, providing an additional tool for controlling the self-assembly of these materials.
The continued exploration of the chemistry of this compound will undoubtedly open up new opportunities in a wide range of scientific disciplines. The development of novel synthetic methods, the application of modern catalytic techniques, and the creative design of new derivatives will be key to realizing the full potential of this versatile chemical scaffold.
Q & A
What are the recommended synthetic routes for preparing 4-bromo-2-chloropyridine-6-acetic acid with high regioselectivity?
Level : Basic
Methodological Answer :
Synthesis typically involves sequential halogenation of a pyridine precursor. For example:
Core Pyridine Functionalization : Start with pyridine-6-acetic acid. Introduce chlorine at position 2 via electrophilic substitution using Cl₂/FeCl₃ under controlled temperature (0–5°C) to minimize side reactions.
Bromination : Use N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) at 80°C to install bromine at position 4, leveraging the directing effects of existing substituents .
Purification : Recrystallize from ethanol/water or use silica gel chromatography with ethyl acetate/hexane gradients. Monitor purity via HPLC (C18 column, 70:30 MeCN/H₂O mobile phase) .
How should researchers optimize analytical characterization to distinguish between positional isomers or impurities?
Level : Basic
Methodological Answer :
Combine multiple techniques:
- ¹H/¹³C NMR : Use DMSO-d₆ to resolve aromatic protons. The acetic acid moiety (δ ~3.8 ppm for CH₂, δ ~12.5 ppm for COOH) and pyridine ring protons (δ 7.5–8.5 ppm) provide distinct splitting patterns .
- HPLC-MS : Electrospray ionization (ESI) in negative ion mode to detect [M-H]⁻ ions. Compare retention times with known standards (e.g., 4-bromo-2-chlorophenylacetic acid analogs) .
- Elemental Analysis : Validate Br/Cl content (±0.3% deviation) to confirm stoichiometry .
How can contradictory spectroscopic data (e.g., unexpected NMR peaks) be systematically resolved?
Level : Advanced
Methodological Answer :
Contradictions often arise from residual solvents, tautomerism, or paramagnetic impurities. Follow these steps:
Repeat Under Dry Conditions : Ensure complete solvent removal (e.g., lyophilize samples) .
2D NMR (COSY, HSQC) : Assign ambiguous peaks and identify coupling networks. For example, pyridine ring protons should show coupling constants (J ≈ 2–5 Hz) consistent with meta/para relationships .
Spiking Experiments : Add a pure reference standard (if available) to confirm co-elution in HPLC .
Computational Validation : Compare experimental NMR shifts with DFT-predicted values (e.g., using Gaussian or ACD/Labs) .
What strategies mitigate challenges in regioselective functionalization of the pyridine ring?
Level : Advanced
Methodological Answer :
Regioselectivity is influenced by electronic and steric effects:
- Directing Groups : The acetic acid moiety at position 6 acts as a meta-directing group, favoring bromination at position 4. Use Lewis acids (e.g., ZnCl₂) to enhance selectivity .
- Protection/Deprotection : Temporarily protect the carboxylic acid as a methyl ester to reduce electron-withdrawing effects during chlorination .
- Kinetic vs. Thermodynamic Control : Lower temperatures (e.g., −20°C) favor kinetic products, while higher temperatures favor thermodynamic stability .
What storage conditions are critical for maintaining the compound’s stability?
Level : Basic
Methodological Answer :
- Temperature : Store at 0–6°C in amber vials to prevent thermal degradation or photolysis of the C-Br bond .
- Moisture Control : Use desiccants (e.g., silica gel) in sealed containers. The acetic acid group is hygroscopic and may hydrolyze under prolonged humidity .
- Inert Atmosphere : Argon or nitrogen blankets reduce oxidation risks, especially for the pyridine ring .
How can researchers design kinetic studies to probe the reactivity of the acetic acid moiety?
Level : Advanced
Methodological Answer :
- pH-Dependent Hydrolysis : Monitor esterification rates in buffered solutions (pH 2–12) using UV-Vis spectroscopy (λ = 260 nm for pyridine absorption) .
- Isotopic Labeling : Synthesize the compound with deuterated acetic acid (CD₂COOH) to track cleavage via MS/MS fragmentation .
- Activation Energy Calculation : Perform reactions at 25°C, 40°C, and 60°C, then apply the Arrhenius equation to determine Eₐ .
What role does this compound play in pharmaceutical intermediate synthesis?
Level : Advanced
Methodological Answer :
- Cross-Coupling Reactions : The bromine and chlorine substituents enable Suzuki-Miyaura couplings with aryl boronic acids to generate biaryl structures .
- Peptide Conjugation : The acetic acid group facilitates amide bond formation with amino groups in drug candidates (e.g., using EDC/HOBt coupling reagents) .
- Metallopharmaceuticals : Coordinate with transition metals (e.g., Pt(II)) for anticancer agent development. Characterize complexes via cyclic voltammetry and X-ray crystallography .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
